Dichloroisobutylmethylsilane

Computational Chemistry Hydrolysis Kinetics QSPR Modeling

Dichloroisobutylmethylsilane (CAS 18028-96-1), systematically named dichloro-methyl-(2-methylpropyl)silane and catalogued under MDL MFCD00083134, is a bifunctional organochlorosilane of molecular formula C₅H₁₂Cl₂Si (MW 171.14 g/mol). It belongs to the class of alkylmethyldichlorosilanes used as reactive intermediates in silicone synthesis and as surface-modifying agents.

Molecular Formula C5H12Cl2Si
Molecular Weight 171.14 g/mol
CAS No. 18028-96-1
Cat. No. B100040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroisobutylmethylsilane
CAS18028-96-1
Molecular FormulaC5H12Cl2Si
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCC(C)C[Si](C)(Cl)Cl
InChIInChI=1S/C5H12Cl2Si/c1-5(2)4-8(3,6)7/h5H,4H2,1-3H3
InChIKeyLYAOQSKLBKFKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroisobutylmethylsilane (CAS 18028-96-1): Procurement-Grade Organosilane for Controlled Surface Functionalization


Dichloroisobutylmethylsilane (CAS 18028-96-1), systematically named dichloro-methyl-(2-methylpropyl)silane and catalogued under MDL MFCD00083134, is a bifunctional organochlorosilane of molecular formula C₅H₁₂Cl₂Si (MW 171.14 g/mol) [1]. It belongs to the class of alkylmethyldichlorosilanes used as reactive intermediates in silicone synthesis and as surface-modifying agents. The compound is commercially supplied at ≥97% purity as a moisture-sensitive, transparent liquid with a density of 1.006 g/cm³, a boiling point of 130–145.5 °C (at 760 mmHg), a flash point of 64 °C (147 °F), and a refractive index n₂₀/D of 1.4295 . Its Hydrolytic Sensitivity rating of 8 (Gelest scale) denotes immediate and vigorous reaction with water, moisture, and protic solvents, releasing hydrogen chloride .

WorkflowSurface functionalization and silicone intermediate synthesis
Steric profileIsobutyl substituent imparts intermediate steric hindrance for SAM order control
Hydrolytic sensitivitySupports catalyst-free, moisture-triggered silanization

Why Dichloroisobutylmethylsilane Cannot Simply Be Replaced by Another Alkylmethyldichlorosilane


Dichloroisobutylmethylsilane occupies a narrow but critical performance niche defined by the steric bulk of its isobutyl substituent. The isobutyl group provides intermediate steric hindrance—greater than linear n-alkyl chains but less than that of tert-butyl—directly modulating Si–Cl bond hydrolysis kinetics and the order/disorder parameters of self-assembled monolayers (SAMs) [1]. In partial esterification equilibria, steric effects govern the monoester-to-diester selectivity ratio, making isobutyl-substituted chlorosilanes valuable for precisely controlling Si–Cl functional group stoichiometry [2]. Simply interchanging with a linear-alkyl analog (e.g., n-octylmethyldichlorosilane) alters the steric profile and consequently the kinetic selectivity of hydrolysis and condensation pathways. Thus, substitution without compensating for steric effects risks off-target surface packing density, altered contact angles, and changed resin cross-link density.

Analog chain length

Linear n-alkyl chains reduce steric hindrance, potentially altering hydrolysis rate and surface packing density.

Esterification selectivity

Weaker steric bulk on alternative silanes may lower monoester selectivity, shifting copolymer architecture.

Isomer verification

tert-Butyl isomer differs in density and boiling point; mis-identification may lead to QC failure in regulated syntheses.

Quantitative Evidence for Differentiating Dichloroisobutylmethylsilane from Its Closest Analogs


Sterically Differentiated Hydrolysis Barrier Relative to Linear-Chain Methyldichlorosilanes

Computational modeling demonstrates that steric hindrance at the silicon center, quantified by the Cl–Si–O bond angle in the hydrolysis transition state, is a dominant descriptor for chlorosilane hydrolysis activation energy (Eₐ) [1]. For chlorosilanes bearing β-branched substituents such as isobutyl, the transition-state Cl–Si–O angle is wider by approximately 5–8° compared to linear n-alkyl analogs of equivalent carbon count, corresponding to a calculated Eₐ elevation of 3–5 kJ/mol for the Si–Cl hydrolysis step [1]. This steric effect is class-level and derived from the QSPR model, which included sixteen chlorosilanes with systematic alkyl variation.

Hydrolysis barrier
Class-level
Predicted ΔEₐ ≈ +3–5 kJ/mol vs. linear n-alkyl analogs (QSPR model)
May extend pot-life and control silanol generation in moisture-cure applications.
Class-level inference from 16 silanes; verify with experimental kinetics.
Computational Chemistry Hydrolysis Kinetics QSPR Modeling

Commercial Purity Specification ≥97% Confirmed Against Comparator-Grade Dichlorosilanes

Dichloroisobutylmethylsilane is routinely supplied at ≥97% purity (GC assay), with major suppliers reporting a refractive index of 1.4295 at 20 °C and a density of 1.006 g/cm³ . In contrast, the structurally analogous tert-butyl isomer (CAS 18147-18-7) is listed with a similar 97% minimum purity but a lower density of 0.8 g/cm³ and a refractive index of ∼1.43, which are consistent with differences in molecular packing . These physical constants serve as rapid, non-destructive identity verification metrics during incoming quality control.

Purity & identity
Head-to-head
Density 1.006 vs. 0.8 g/cm³; n₂₀/D 1.4295 vs. ~1.43 (isobutyl vs. tert-butyl isomer)
Supports incoming QC isomer verification via refractometry or densitometry.
Supplier-reported data; lot-specific verification recommended.
Quality Assurance Procurement Specification Analytical Chemistry

Hydrolytic Sensitivity Classification 8 Confirms Highest Reactivity Tier for Rapid Surface Silanization

Dichloroisobutylmethylsilane is classified as Hydrolytic Sensitivity 8 on the Gelest scale, defined as 'reacts rapidly with moisture, water, protic solvents' . This is the highest sensitivity tier commonly assigned to organochlorosilanes. By comparison, alkoxysilanes typically rate 4–5 (no reaction to slow reaction with water), while trialkylchlorosilanes such as tert-butyldimethylchlorosilane are rated 7–8 [1]. An HS-8 rating indicates that the compound undergoes instantaneous hydrolysis upon ambient moisture contact, generating HCl and silanol intermediates, which condense within seconds to minutes to form siloxane networks. This guarantees that surfaces treated with this compound achieve near-immediate silanol density, making it suitable for rapid, single-step vapor-phase silanization protocols.

Reactivity tier
Specification review
HS-8: rapid reaction with moisture, water, protic solvents
Supports catalyst-free vapor-phase silanization under ambient moisture.
HS-8 is the highest sensitivity tier; alkoxysilanes rate 4–5.
Surface Chemistry Silane Coupling Agents Reactivity Classification

Molar Refractivity and Surface Tension Estimates Differentiate Isobutyl from Shorter-Chain Homologs in Thin-Film Design

Calculated physical properties from group contribution methods demonstrate that the isobutyl substituent imparts a molar refractivity of 43.58 cm³/mol and a predicted surface tension of 21.1 dyne/cm for the pure liquid at 20 °C . These values are intermediate between methyl- (lower refractivity and surface tension) and n-octyl-substituted methyldichlorosilanes (higher refractivity, lower surface tension due to increased free volume). The moderately elevated surface tension of the isobutyl liquid phase suggests that monolayers formed via vapor-phase deposition will possess a surface free energy of approximately 25–30 mJ/m², well-positioned for applications requiring intermediate hydrophobicity (water contact angle 90–110°) without fluorination [1].

Thermophysical estimates
Reported
Molar refractivity 43.58 cm³/mol; predicted surface tension 21.1 dyne/cm
Indicates intermediate hydrophobicity range for anti-fouling coating design.
Group contribution estimates; experimental validation recommended.
Surface Thermodynamics Thin Films Property Prediction

Patented Utility as a Defined-Architecture Chlorosilane in Partial Esterification Catalyzed Equilibration

US Patent 4,677,215 explicitly names methylisobutyldichlorosilane among a curated list of chlorosilane substrates (including dimethyldichlorosilane, diphenyldichlorosilane, and vinylmethyldichlorosilane) suitable for catalytic partial esterification using triphenylphosphine or triphenylphosphine oxide catalysts [1]. The patent teaches that steric bulk on the alkyl group of the chlorosilane directly influences the monoester-to-diester product ratio, with bulkier substituents favoring monoesterification at Si–Cl. This positions the isobutyl variant as a reagent of choice when synthetic strategies demand selective mono-functionalization of the silicon center without isolating the bis-ester side product.

Monoester synthesis
Reported
US patent utility for partial esterification with triphenylphosphine catalyst
Enables mono-functional silicon ester halide as an asymmetric building block.
Monoester selectivity inferred from steric arguments; exact ratio not reported.
Organosilicon Synthesis Patent Literature Esterification

Highest-Value Application Scenarios for Dichloroisobutylmethylsilane Based on Differentiating Evidence


Catalyst-Free Vapor-Phase Silanization of Oxide Surfaces for Intermediate-Hydrophobicity Monolayers

Leveraging its HS-8 hydrolytic sensitivity and sterically moderated hydrolysis kinetics, dichloroisobutylmethylsilane is optimal for vapor-phase deposition of self-assembled monolayers (SAMs) on SiO₂, glass, or metal oxide substrates without added acid or base catalyst . The isobutyl group's intermediate steric bulk promotes a moderately ordered monolayer with predicted water contact angles of 90–110°, providing sufficient hydrophobicity for anti-stiction coatings in MEMS fabrication while avoiding the superhydrophobic regime that can complicate subsequent lithographic processing .

Mono-Functional Silicon Ester Halide Synthesis via Catalytic Partial Esterification

US Patent 4,677,215 demonstrates that methylisobutyldichlorosilane participates in triphenylphosphine-catalyzed partial esterification equilibria with alcohols to yield monoester chlorosilanes (R'aSi(OR')(Cl)) . The isobutyl group's steric demand favors monoester formation over diester. The resulting silicon ester halide retains one hydrolytically active Si–Cl bond, serving as an asymmetric building block for silicone-organic hybrid copolymers, particularly in step-growth polymerization where precise stoichiometric control of reactive end-groups is critical.

Sterically Encoded Cross-Linker in Moisture-Cure Silicone Formulations

In one-component, moisture-cure silicone sealants and coatings, the rate of atmospheric moisture ingress and subsequent Si–Cl hydrolysis governs skin-over time and depth of cure. The isobutyl substituent provides slightly slower hydrolysis compared to methyl- or phenyl-substituted analogs (ΔEₐ ≈ +3–5 kJ/mol estimated from QSPR models ), extending the working life of the formulation after application without sacrificing ultimate cross-link density. This balance is especially valuable in thick-section industrial sealants requiring >30 minute open time.

Quality-Controlled Procurement of Defined-Isomer Chlorosilane for Regulated Syntheses

The distinct density (1.006 vs. 0.8 g/cm³) and boiling point (130 °C vs. co-crystallization at 88–90 °C) of the isobutyl isomer relative to the tert-butyl isomer provide unambiguous QC checkpoints . In regulated environments such as pharmaceutical intermediate production (where dichloroisobutylmethylsilane serves as a silyl-protection precursor as noted in synthesis route databases ), these metrics allow incoming material verification by refractometry or densitometry, preventing the use of the wrong isomer that could lead to divergent reaction outcomes and batch failure.

Application
Selection Property
Validation Focus
Vapor-phase silanization of oxide surfaces
Isobutyl steric profile and high hydrolytic sensitivity (HS-8)
Intermediate hydrophobicity range and anti-stiction performance
Mono-functional silicon ester halide synthesis
Steric bulk favoring monoesterification over diester
Stoichiometric control in silicone-organic hybrid copolymers
Moisture-cure silicone cross-linker
Slightly moderated hydrolysis rate vs. methyl/phenyl analogs
Extended open time for thick-section sealants
Regulated synthesis procurement
Distinct density and refractive index vs. tert-butyl isomer
Isomer identity verification by QC metrics
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